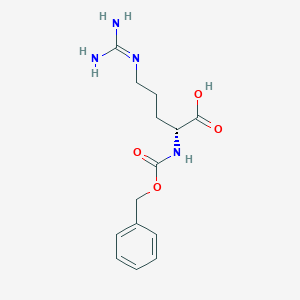

Z-D-Arg-OH

Beschreibung

A compound formed when iodoacetic acid reacts with sulfhydryl groups in proteins. It has been used as an anti-infective nasal spray with mucolytic and expectorant action.

Carbocisteine is a mucolytic that reduces the viscosity of sputum to relieve the symptoms of chronic obstructive pulmonary disorder (COPD) and bronchiectasis through easier expulsion of mucus. Carbocisteine should not be used with antitussives (cough suppressants) or medicines that dry up bronchial secretions as they are functional antagonists. Carbocisteine is produced by alkylation of cysteine with chloroacetic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSSFUMSAFMFNM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364503 | |

| Record name | Z-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6382-93-0 | |

| Record name | N-Benzyloxycarbonyl-D-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arginine, N2-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Mechanism of Action of Z-D-Arg-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-D-Arg-OH, chemically known as N-α-benzyloxycarbonyl-D-arginine, is a derivative of the amino acid D-arginine. While its structural similarity to L-arginine, the endogenous substrate for nitric oxide synthase (NOS) and arginase, suggests a potential role in modulating these key enzymatic pathways, this technical guide establishes that the primary characteristic of Z-D-Arg-OH in this context is its lack of direct inhibitory activity. The stereospecificity of both nitric oxide synthase and arginase for the L-enantiomer of arginine precludes Z-D-Arg-OH from acting as a substrate or a direct competitive inhibitor. This guide will delve into the biochemical basis for this inactivity, provide a comparative analysis with known L-arginine-based inhibitors, and detail the standard experimental protocols used to assess the activity of compounds targeting these enzymes.

Core Mechanism of Action: Stereochemical Inactivity

The central mechanism dictating the biological effect of Z-D-Arg-OH on L-arginine-metabolizing enzymes is rooted in the stereospecificity of the enzyme active sites. Both nitric oxide synthase (NOS) and arginase have evolved to specifically recognize and bind L-arginine. The D-enantiomer, D-arginine, and its derivatives like Z-D-Arg-OH, do not fit into the active site in a manner that allows for catalysis or, in most cases, effective competitive inhibition.

Nitric Oxide Synthase (NOS): NOS enzymes (nNOS, eNOS, and iNOS) exhibit a high degree of stereoselectivity for L-arginine.[1] D-arginine is not a substrate for NOS and does not significantly inhibit the enzyme's activity.[1] While many L-arginine analogs act as competitive inhibitors by binding to the active site, the D-configuration of Z-D-Arg-OH prevents the necessary interactions for stable binding and subsequent inhibition.

Arginase: Similarly, arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea, is also stereospecific for L-arginine. D-arginine is not a substrate for this enzyme.[2]

Therefore, the "mechanism of action" of Z-D-Arg-OH in the context of direct enzyme inhibition of NOS and arginase is one of inactivity due to stereochemical hindrance . It is crucial to distinguish Z-D-Arg-OH from its L-isoform, Z-L-Arg-OH, and other L-arginine derivatives that are known to be potent NOS inhibitors.

Comparative Analysis of Arginine Derivatives

To underscore the importance of stereochemistry, the following table summarizes the inhibitory activities of various L-arginine derivatives against NOS isoforms. No quantitative data for Z-D-Arg-OH has been reported in the literature, which is consistent with its expected inactivity.

| Compound | Target Enzyme(s) | IC50 / Ki | Mechanism of Action | Reference |

| Z-D-Arg-OH | NOS, Arginase | Not Reported | Inactive (D-isomer) | N/A |

| L-NMMA (NG-Monomethyl-L-arginine) | nNOS, eNOS, iNOS | Ki: ~1-5 µM | Competitive Inhibitor | [3] |

| L-NAME (NG-Nitro-L-arginine methyl ester) | nNOS, eNOS, iNOS | IC50: ~1-10 µM | Competitive Inhibitor (Prodrug for L-NNA) | [4] |

| L-NIL (L-N6-(1-Iminoethyl)lysine) | iNOS selective | Ki: ~3 µM (iNOS) | Competitive Inhibitor | [3] |

| ADMA (Asymmetric dimethylarginine) | nNOS, eNOS, iNOS | Ki: ~1-2 µM | Endogenous Competitive Inhibitor | [3] |

Signaling Pathways and Enzyme Competition

The metabolism of L-arginine is a critical branch point in cellular signaling, with NOS and arginase competing for the same substrate. Inhibition of one pathway can lead to increased flux through the other.

As Z-D-Arg-OH is not an inhibitor of either enzyme, it does not directly influence this balance. However, it is important for researchers to be aware of this interplay when studying any compound that might affect L-arginine availability.

Experimental Protocols

To determine the inhibitory potential of a test compound like Z-D-Arg-OH on NOS or arginase, standardized in vitro enzyme activity assays are employed.

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable oxidation product of nitric oxide (NO).

Methodology:

-

Enzyme and Cofactor Preparation: Recombinant NOS (e.g., human nNOS, eNOS, or iNOS) is prepared in an assay buffer containing necessary cofactors: NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).

-

Inhibitor Incubation: The enzyme preparation is incubated with various concentrations of the test compound (e.g., Z-D-Arg-OH) or a known inhibitor (e.g., L-NMMA) for a predetermined time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, L-arginine.

-

Reaction Termination: After a specific incubation period (e.g., 30-60 minutes), the reaction is terminated.

-

Nitrite Detection: The amount of nitrite produced is quantified using the Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically at ~540 nm.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by non-linear regression analysis.

Arginase Inhibition Assay

This assay measures the amount of urea produced from the hydrolysis of L-arginine.

Methodology:

-

Enzyme Activation: Arginase is activated with a cofactor, typically MnCl2.

-

Inhibitor Incubation: The activated enzyme is incubated with various concentrations of the test compound or a known inhibitor.

-

Reaction Initiation: The reaction is started by adding L-arginine.

-

Reaction Termination: The reaction is stopped, often with an acidic solution.

-

Urea Detection: The urea produced is quantified. A common method involves the reaction of urea with α-isonitrosopropiophenone to form a colored product that can be measured spectrophotometrically.

-

Data Analysis: Similar to the NOS assay, the percent inhibition and IC50 value are calculated.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Specificity of Nitric Oxide Synthase and Arginine Analogs

An In-depth Technical Guide on Arginine-Based Nitric Oxide Synthase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide explores the inhibition of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing the critical signaling molecule, nitric oxide (NO). The query for "Z-D-Arg-OH" as a NOS inhibitor prompts an important clarification regarding the enzyme's stereospecificity. In chemical nomenclature, "Z" typically refers to a benzyloxycarbonyl protecting group, and "D-Arg" specifies the D-stereoisomer of the amino acid arginine[1][2].

Scientific literature extensively documents that nitric oxide synthase exclusively utilizes L-arginine as its substrate. This stereoselectivity is a fundamental aspect of its function. Consequently, D-isomers of arginine or its analogs are generally not recognized by the enzyme's active site and are ineffective as inhibitors. There is no evidence in peer-reviewed literature to suggest that Z-D-Arg-OH functions as a NOS inhibitor.

Therefore, this guide will focus on the extensively studied and potent L-arginine analog, Nω-nitro-L-arginine (L-NNA) . L-NNA is a canonical competitive inhibitor and serves as a representative molecule for understanding how arginine-based compounds inhibit NO synthesis.

Nitric oxide is produced by three distinct NOS isoforms[3][4]:

-

Neuronal NOS (nNOS or NOS1): Found in nervous tissue, it is involved in neurotransmission and synaptic plasticity[3].

-

Endothelial NOS (eNOS or NOS3): Expressed in the vascular endothelium, it regulates blood pressure and vascular tone[3].

-

Inducible NOS (iNOS or NOS2): Its expression is induced by inflammatory stimuli in immune cells, producing large amounts of NO for host defense[3].

Understanding the inhibition of these isoforms is crucial for both basic research and the development of therapeutics for conditions involving dysregulated NO production[5][6].

The Mechanism of Nitric Oxide Synthesis

All NOS isoforms catalyze a complex five-electron oxidation of the guanidino nitrogen of L-arginine. This reaction requires molecular oxygen (O₂) and consumes 1.5 moles of NADPH per mole of NO produced[3]. The process occurs in two successive monooxygenation steps, forming L-citrulline and NO as products[7][8]. The function of this enzymatic complex relies on several essential cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), (6R)-5,6,7,8-tetrahydrobiopterin (BH4), and a heme prosthetic group[4][7]. The activity of nNOS and eNOS is constitutively low and is activated by an increase in intracellular calcium, which promotes the binding of calmodulin (CaM)[7][9].

L-NNA: A Competitive Inhibitor of Nitric Oxide Synthase

Nω-nitro-L-arginine (L-NNA) is a structural analog of L-arginine. Its mechanism of action is competitive inhibition, where it binds to the substrate-binding site on the NOS enzyme with high affinity[10][11]. This binding physically obstructs L-arginine from accessing the active site, thereby preventing the synthesis of nitric oxide. L-NNA is a slow, tight-binding inhibitor of the constitutive isoforms (nNOS and eNOS) and a weaker, rapidly reversible inhibitor of iNOS[12].

Data Presentation: Quantitative Inhibitory Activity

The potency of L-NNA is quantified by its inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). These values demonstrate its preference for the constitutive NOS isoforms over the inducible isoform.

| Inhibitor | NOS Isoform | Enzyme Source | Kᵢ / Kₔ (nM) | IC₅₀ (µM) | Reference(s) |

| L-NNA | nNOS | Bovine Brain | 15 | 1.4 | [12][13][14] |

| L-NNA | eNOS | Human | 39 | - | [13] |

| L-NNA | iNOS | Mouse Macrophage | 4400 | - | [12][13] |

Note: Kᵢ (inhibition constant) and Kₔ (dissociation constant) are measures of binding affinity. IC₅₀ values can vary with substrate concentration.

Experimental Protocols

The activity of NOS and the effect of inhibitors are commonly measured using two primary methods: the direct measurement of L-citrulline formation or the indirect measurement of stable NO breakdown products (nitrite/nitrate).

Radiolabeled L-Citrulline Formation Assay

This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to radiolabeled L-citrulline[13][15][16].

Principle: The substrate, L-arginine, is positively charged at neutral pH, while the product, L-citrulline, is neutral. This charge difference allows for their separation using cation-exchange chromatography. The amount of radioactivity in the eluate, corresponding to L-citrulline, is directly proportional to NOS activity[17][18].

Methodology:

-

Enzyme Preparation: Prepare a cell lysate or tissue homogenate in a suitable homogenization buffer containing protease inhibitors. Alternatively, use purified NOS enzyme.

-

Reaction Mixture Preparation: On ice, prepare a reaction cocktail containing reaction buffer (e.g., HEPES), NADPH, CaCl₂ (for n/eNOS), calmodulin (if using purified n/eNOS), and radiolabeled L-arginine (e.g., [³H]L-arginine or [¹⁴C]L-arginine)[15][16].

-

Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of the inhibitor (e.g., L-NNA) for a defined period before initiating the reaction.

-

Reaction Initiation & Incubation: Initiate the reaction by adding the enzyme preparation to the reaction cocktail. Incubate at a controlled temperature (e.g., 37°C) for a period where the reaction is linear (typically 10-60 minutes)[15].

-

Reaction Termination: Stop the reaction by adding a stop buffer, typically containing a chelating agent like EDTA (to stop Ca²⁺-dependent n/eNOS) and a low pH to inactivate all isoforms[15].

-

Separation: Apply the entire reaction mixture to a small, pre-equilibrated cation-exchange resin column (e.g., Dowex 50W)[17]. The positively charged [³H]L-arginine binds to the resin, while the neutral [³H]L-citrulline flows through.

-

Quantification: Collect the eluate and measure its radioactivity using a liquid scintillation counter. Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.

References

- 1. CAS 2279-08-5: Z-D-Arg(NO2)-OH | CymitQuimica [cymitquimica.com]

- 2. CAS 6382-93-0 | z-D-Arg-oh - Synblock [synblock.com]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. 一氧化氮合酶 [sigmaaldrich.com]

- 5. Progress in the development of selective nitric oxide synthase (NOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Nitric oxide biosynthesis, nitric oxide synthase inhibitors and arginase competition for L-arginine utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Measurement of NOS Activity by Conversion of Radiolabeled Arginine to Citrulline Using Ion-Exchange Separation | Springer Nature Experiments [experiments.springernature.com]

chemical properties and structure of Z-D-Arg-OH

An In-depth Technical Guide to the Chemical Properties and Structure of Z-D-Arg-OH

Introduction

Nα-Benzyloxycarbonyl-D-arginine (Z-D-Arg-OH) is a derivative of the amino acid D-arginine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This modification is crucial for its application in synthetic chemistry, particularly in the precise, stepwise construction of peptides. As a stable, crystalline solid, Z-D-Arg-OH serves as a fundamental building block for introducing a D-arginine residue into a peptide sequence. The D-configuration of the amino acid is of significant interest in drug development, as peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Z-D-Arg-OH, tailored for researchers, chemists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

The structure of Z-D-Arg-OH consists of a D-arginine core with a benzyloxycarbonyl group attached to the α-amino nitrogen. This "Z" group prevents the amino group from participating in unwanted side reactions during peptide coupling procedures.

Table 1: Chemical Identifiers for Z-D-Arg-OH

| Identifier | Value |

| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-5-guanidinopentanoic acid[1] |

| CAS Number | 6382-93-0[1][2][3] |

| Molecular Formula | C₁₄H₂₀N₄O₄[1][2][3] |

| SMILES | N=C(N)NCCC--INVALID-LINK--NC(=O)OCC1=CC=CC=C1 |

| InChI | InChI=1S/C14H20N4O4/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17)/t11-/m1/s1 |

| Synonyms | Cbz-D-arginine, N-alpha-benzyloxycarbonyl-D-arginine, N-alpha-Z-D-arginine, (R)-2-(Benzyloxycarbonylamino)-5-guanidinopentanoic acid[1] |

Physicochemical Properties

Z-D-Arg-OH is typically supplied as a white to off-white crystalline powder.[4][5] Its physical and chemical characteristics are critical for its storage, handling, and application in synthesis.

Table 2: Physicochemical Data for Z-D-Arg-OH

| Property | Value | Reference |

| Molecular Weight | 308.33 g/mol | [3][6] |

| Melting Point | 168-171 °C | [2][5] |

| Appearance | White to off-white powder/crystal | [4][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Storage Conditions | Store at -20°C in an inert atmosphere | [2][5] |

| Predicted pKa | 3.90 ± 0.21 | [5] |

| Density (estimate) | 1.33 g/cm³ | [2] |

Synthesis and Reactivity

Synthesis

Z-D-Arg-OH is commonly synthesized through the protection of the α-amino group of D-arginine (H-D-Arg-OH) using benzyl chloroformate. This reaction is a standard procedure for introducing the benzyloxycarbonyl (Z) protecting group. The synthesis yields the desired product in high purity.[2]

Reactivity

The key feature of Z-D-Arg-OH is the Z-group, which is stable under the basic conditions required for peptide bond formation but can be selectively removed under specific deprotection conditions. The most common method for deprotection is catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleaves the benzyl-oxygen bond to release the free amine, toluene, and carbon dioxide. This orthogonality makes it a valuable tool in multi-step peptide synthesis.

Applications in Research and Development

The primary application of Z-D-Arg-OH is as a protected amino acid building block in solution-phase and solid-phase peptide synthesis . The incorporation of D-arginine can significantly alter the biological properties of a peptide, often conferring resistance to proteolysis and potentially modifying its binding affinity or receptor interaction.

While Z-D-Arg-OH itself is not typically described as a biologically active agent in signaling pathways, its precursor, arginine, is the substrate for nitric oxide synthase (NOS).[7] Therefore, derivatives of arginine are essential tools in studying the nitric oxide pathway.[7] The general class of amino acid derivatives has been explored for use as ergogenic supplements, which may influence anabolic hormone secretion and fuel supply during exercise, though this is a broad classification.[2][4][6]

Experimental Protocols

Detailed experimental protocols are highly dependent on the specific peptide sequence and synthetic strategy. However, generalized procedures for its use are provided below.

Experimental Protocol 1: General Procedure for Peptide Coupling

This protocol outlines a typical workflow for coupling Z-D-Arg-OH to a resin-bound amino acid (as in solid-phase peptide synthesis).

-

Resin Preparation: Start with a suitable solid support (e.g., Wang resin) pre-loaded with the first C-terminal amino acid, with its α-amino group deprotected (free amine).

-

Activation of Z-D-Arg-OH: Dissolve Z-D-Arg-OH (2-4 equivalents) in a suitable solvent like dimethylformamide (DMF). Add an activating agent, such as HBTU (2-4 eq.) and a base like diisopropylethylamine (DIPEA) (4-8 eq.). Allow the activation to proceed for several minutes at room temperature.

-

Coupling Reaction: Add the activated Z-D-Arg-OH solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours to ensure the completion of the peptide bond formation.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling.

Experimental Protocol 2: General Procedure for Z-Group Deprotection

This protocol describes the removal of the benzyloxycarbonyl group via catalytic hydrogenation.

-

Preparation: Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or acetic acid).

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 10% by weight relative to the peptide).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or mass spectrometry, to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected peptide, which can then be used in the next coupling step or purified.

Safety Information

Z-D-Arg-OH is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Safety Information for Z-D-Arg-OH

| Category | Information | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1][5] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][5] |

| Precautionary Statements | P261: Avoid breathing dust. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][5] |

| WGK (Germany) | 3 (Highly hazardous for water) | [2][5] |

Conclusion

Z-D-Arg-OH is a vital reagent in peptide chemistry, enabling the strategic incorporation of D-arginine into synthetic peptides. Its well-defined chemical properties, straightforward synthesis, and robust application in established synthetic protocols make it an indispensable tool for researchers. The use of Z-D-Arg-OH is particularly relevant in the development of peptide-based therapeutics, where enhanced enzymatic stability and modified biological activity are desired outcomes. This guide provides the core technical information required by scientists to effectively and safely utilize this compound in their research and development endeavors.

References

- 1. CAS 6382-93-0 | z-D-Arg-oh - Synblock [synblock.com]

- 2. Z-D-ARG-OH | CAS#:6382-93-0 | Chemsrc [chemsrc.com]

- 3. peptide.com [peptide.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Z-D-ARG-OH | 6382-93-0 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CAS 2279-08-5: Z-D-Arg(NO2)-OH | CymitQuimica [cymitquimica.com]

The Function of Z-D-Arg-OH in Neurobiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of Z-D-Arg-OH, a derivative of the amino acid arginine, within the field of neurobiology. Its primary role revolves around the modulation of nitric oxide synthase (NOS), a family of enzymes crucial for the production of nitric oxide (NO), a vital signaling molecule in the nervous system. This document will detail its mechanism of action, provide quantitative data on related compounds, outline relevant experimental protocols, and visualize the signaling pathways involved.

Core Concept: Z-D-Arg-OH as a Nitric Oxide Synthase Inhibitor

Z-D-Arg-OH, chemically known as N-benzyloxycarbonyl-D-arginine, is an analog of L-arginine, the endogenous substrate for nitric oxide synthase (NOS). NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide.[1][2][3][4] NO plays a multifaceted role in the central nervous system, contributing to processes such as neurotransmission, synaptic plasticity, and cerebral blood flow regulation.[3][5][6]

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neurons, it is implicated in synaptic plasticity and neurodevelopment.[1][3]

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for regulating vascular tone.[1][3]

-

Inducible NOS (iNOS or NOS2): Expressed by immune cells like macrophages in response to inflammatory stimuli.[1][3]

Arginine analogs, including Z-D-Arg-OH, can act as competitive inhibitors of these enzymes by binding to the active site, thereby blocking the synthesis of NO.[2][4]

A critical aspect of NOS inhibition is the stereoselectivity of the enzyme. NOS predominantly utilizes the L-isomers of arginine and its analogs. Consequently, D-isomers of arginine derivatives, such as Z-D-Arg-OH, are generally found to be significantly less potent inhibitors of NOS isoforms compared to their L-counterparts.[7][8] While specific quantitative data for Z-D-Arg-OH is not widely reported in comparative studies, the literature consistently demonstrates that D-amino acid analogs of arginine have a much lower affinity for the active site of NOS.[7] This suggests that Z-D-Arg-OH would be a very weak inhibitor of nitric oxide production.

Quantitative Data on Related NOS Inhibitors

To provide a framework for understanding the potency of arginine-based NOS inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized L-arginine analogs. These values highlight the varying potencies and selectivities of different inhibitors for the three NOS isoforms. The expected IC50 for a D-isomer like Z-D-Arg-OH would be substantially higher, indicating lower potency.

| Inhibitor | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) | Reference(s) |

| L-NMMA (NG-Monomethyl-L-arginine) | ~4 | ~5 | ~7 | [9] |

| L-NAME (NG-Nitro-L-arginine methyl ester) | ~0.14 | ~0.03 | ~4.7 | [10] |

| L-NNA (NG-Nitro-L-arginine) | 0.015 (Kd) | - | 4.4 (Ki) | [10] |

| ADMA (Asymmetric dimethylarginine) | >300 (Ki) | - | >300 (Ki) | [4] |

Signaling Pathways Modulated by NOS Inhibition

The primary signaling pathway affected by NOS inhibitors is the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. Inhibition of NOS by compounds like Z-D-Arg-OH (albeit weakly) would lead to a downstream cascade of effects.

The Canonical NO/cGMP Signaling Pathway

Inhibition of the neuronal NO/cGMP signaling pathway by Z-D-Arg-OH.

In this pathway, glutamate released from the presynaptic terminal binds to NMDA receptors on the postsynaptic neuron, leading to calcium influx. Calcium activates calmodulin, which in turn activates nNOS. nNOS then produces NO from L-arginine. NO diffuses to and activates soluble guanylyl cyclase (sGC), which converts GTP to cGMP. cGMP then activates Protein Kinase G (PKG), leading to downstream effects such as modulation of ion channels and gene expression, which are crucial for synaptic plasticity. Z-D-Arg-OH, by weakly inhibiting nNOS, would reduce the production of NO and subsequently dampen this entire signaling cascade.

Experimental Protocols

To investigate the function of Z-D-Arg-OH in neurobiology, a series of in vitro and ex vivo experiments can be performed. The following are detailed methodologies for key assays.

Nitric Oxide Synthase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on NOS activity.

Workflow for determining the IC50 of a NOS inhibitor.

Method 1: Griess Assay for Nitrite Determination

This colorimetric assay measures nitrite, a stable breakdown product of NO.

-

Reagent Preparation:

-

NOS Reaction Buffer: Prepare a buffer containing L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). For nNOS and eNOS, include Calmodulin and CaCl2.

-

Z-D-Arg-OH dilutions: Prepare serial dilutions of Z-D-Arg-OH in the reaction buffer.

-

Griess Reagent: A two-part reagent consisting of sulfanilamide in phosphoric acid and N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).

-

-

Assay Procedure:

-

To a 96-well plate, add the NOS reaction buffer and the different concentrations of Z-D-Arg-OH.

-

Initiate the reaction by adding the purified NOS enzyme (nNOS, eNOS, or iNOS).

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Add the two components of the Griess Reagent to each well and incubate at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using sodium nitrite to determine the nitrite concentration in each sample.

-

-

Data Analysis:

-

Calculate the percentage of NOS inhibition for each concentration of Z-D-Arg-OH compared to a control without the inhibitor.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Electrophysiological Recordings

Electrophysiology can be used to assess the impact of NOS inhibition on neuronal activity and synaptic plasticity, such as long-term potentiation (LTP).

Method: Extracellular Field Potential Recordings in Hippocampal Slices

This technique measures the summed electrical activity of a population of neurons.

-

Slice Preparation:

-

Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain.

-

Maintain the slices in an interface or submerged recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Recording Setup:

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

-

Experimental Protocol:

-

Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses at a low frequency (e.g., 0.05 Hz).

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).

-

To test the effect of Z-D-Arg-OH, perfuse the slice with aCSF containing the compound for a period before and during the HFS.

-

Continue recording fEPSPs after the HFS to measure the magnitude and stability of LTP.

-

-

Data Analysis:

-

Measure the slope of the fEPSPs.

-

Compare the degree of potentiation in slices treated with Z-D-Arg-OH to control slices. A reduction in LTP would suggest that NO synthesis is necessary for this form of synaptic plasticity and that Z-D-Arg-OH is (weakly) interfering with it.

-

Workflow for studying the effect of Z-D-Arg-OH on LTP.

Conclusion

Z-D-Arg-OH serves as a tool for studying the role of nitric oxide in the nervous system. As a D-isomer of an arginine analog, it is expected to be a weak inhibitor of nitric oxide synthase. Its utility in research lies in its potential use as a negative control to demonstrate the stereospecificity of NOS inhibition when compared to its more active L-isomer counterparts. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the nuanced roles of NOS and the effects of its inhibitors in neurobiological processes. The weak inhibitory nature of Z-D-Arg-OH underscores the importance of stereochemistry in drug design and the precise molecular interactions that govern enzyme function.

References

- 1. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective pharmacological inhibition of distinct nitric oxide synthase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective inhibition of constitutive nitric oxide synthase by L-NG-nitroarginine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Utility of Z-D-Arg-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Benzyloxycarbonyl-D-arginine (Z-D-Arg-OH) is a protected amino acid derivative that has played a foundational role in the field of peptide chemistry. As a stereoisomer of the more common L-arginine derivative, Z-D-Arg-OH offers unique properties for the synthesis of peptides resistant to enzymatic degradation. This technical guide delves into the discovery, history, and core applications of Z-D-Arg-OH, providing a comprehensive resource for researchers in peptide synthesis and drug development. The document outlines detailed experimental protocols, presents quantitative data in structured tables, and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction

Z-D-Arg-OH is a derivative of the amino acid D-arginine where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. The "D" configuration of the arginine backbone makes peptides incorporating this amino acid less susceptible to cleavage by proteases, a desirable characteristic for therapeutic peptides with extended half-lives.

The primary application of Z-D-Arg-OH lies in solution-phase peptide synthesis, a classical method that remains valuable for the preparation of short peptides and peptide fragments.[1] While solid-phase peptide synthesis (SPPS) has become more prevalent, the principles of amino acid protection established with reagents like Z-D-Arg-OH remain fundamental to the field.

Discovery and History

The development of Z-D-Arg-OH is intrinsically linked to the groundbreaking work of German chemists Max Bergmann and Leonidas Zervas in 1932.[2][3] Prior to their work, the controlled synthesis of peptides was a significant challenge due to the difficulty of selectively forming peptide bonds without uncontrolled polymerization or side reactions.

Bergmann and Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a readily cleavable protecting group for the α-amino functionality of amino acids.[2] This innovation, known as the Bergmann-Zervas method, revolutionized peptide synthesis by allowing for the stepwise and controlled elongation of peptide chains.[2] The synthesis of Z-protected amino acids, including the arginine derivative, was a cornerstone of this new methodology. While their initial work focused on the naturally occurring L-amino acids, the principles were readily applicable to the synthesis of D-amino acid derivatives like Z-D-Arg-OH.

The core of their discovery was the reaction of an amino acid with benzyl chloroformate in an alkaline aqueous solution, followed by acidification to isolate the N-protected amino acid. This method provided a robust and reliable way to prepare the building blocks for peptide synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of Z-D-Arg-OH is presented in Table 1.

| Property | Value |

| Chemical Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| CAS Number | 6382-93-0 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide; less soluble in water.[4] |

| pKa (Guanidinium group) | ~12.5 |

Experimental Protocols

Synthesis of Z-D-Arg-OH

The following protocol is a representative method for the synthesis of Z-D-Arg-OH based on the principles of the Bergmann-Zervas reaction.

Materials:

-

D-Arginine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Dissolve D-arginine in a 1 M NaOH solution at 0-5 °C with stirring.

-

Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0-5 °C and the pH between 9 and 10 by the concurrent addition of 2 M NaOH.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate and other organic impurities.

-

Cool the aqueous layer to 0-5 °C and acidify to pH 3-4 with 2 M HCl.

-

A white precipitate of Z-D-Arg-OH will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum over anhydrous sodium sulfate.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%.

Solution-Phase Peptide Coupling using Z-D-Arg-OH

This protocol outlines a general procedure for the coupling of Z-D-Arg-OH to an amino acid ester in solution.

Materials:

-

Z-D-Arg-OH

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Z-D-Arg-OH and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

-

In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the Z-D-Arg-OH solution.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data on Coupling Efficiency: The coupling efficiency of Z-protected arginine derivatives can be affected by side reactions, most notably the formation of a δ-lactam.[5] The extent of this side reaction is dependent on the coupling reagents and reaction conditions used. Quantitative analysis by HPLC is typically employed to determine the ratio of the desired peptide to the lactam byproduct.

| Coupling Method | Typical Coupling Efficiency |

| DCC/HOBt | >90% |

| HBTU/DIPEA | >95% |

Role in Biological Research

While the primary use of Z-D-Arg-OH is in synthetic chemistry, its structural relationship to L-arginine, a key molecule in several biological pathways, suggests its potential as a research tool. L-arginine is a substrate for nitric oxide synthase (NOS) and arginase, enzymes that play critical roles in cardiovascular health, immune response, and metabolism.

Arginine Metabolism

L-arginine is metabolized through several key pathways, including the urea cycle and the production of nitric oxide, polyamines, and creatine.

Caption: Overview of major L-arginine metabolic pathways.

Nitric Oxide Synthase (NOS) Signaling Pathway

The production of nitric oxide from L-arginine by NOS is a critical signaling event in many physiological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Über ein allgemeines Verfahren der Peptid-Synthese (1932) | Max Bergmann | 737 Citations [scispace.com]

- 4. CAS 6382-93-0: N-Benzyloxycarbonyl-D-arginine | CymitQuimica [cymitquimica.com]

- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Z-D-Arg-OH in Different Solvents

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of protected amino acids such as N-α-Benzyloxycarbonyl-D-arginine (Z-D-Arg-OH) is fundamental. This technical guide provides a comprehensive overview of the principles governing the solubility and stability of Z-D-Arg-OH, along with detailed experimental protocols for their determination. While specific quantitative data for Z-D-Arg-OH is not extensively published, this guide offers the methodologies to generate such data and presents a framework for its interpretation.

Physicochemical Properties and Solubility Prediction of Z-D-Arg-OH

Z-D-Arg-OH is a synthetic derivative of the amino acid D-arginine, featuring a benzyloxycarbonyl (Z) protecting group on its α-amino group. This modification significantly impacts its solubility characteristics. The overall solubility of Z-D-Arg-OH is governed by the interplay of its constituent parts: the hydrophobic Z-group, the polar carboxylic acid, and the strongly basic guanidinium group of the arginine side chain.

Predicting the solubility of such a molecule can be approached by considering its net charge at a given pH.[1][2][3] A general framework for predicting peptide and amino acid derivative solubility is as follows:

-

Assign charge values: Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amino group (if unprotected), and a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group.[1][2]

-

Calculate the overall charge: Sum the assigned values to determine the net charge of the molecule at a neutral pH.[2]

For Z-D-Arg-OH at neutral pH, the N-terminal is protected and thus neutral, the C-terminal carboxyl group is deprotonated (-1), and the arginine side chain is protonated (+1), resulting in a net charge of approximately zero. Peptides or their derivatives with a net neutral charge often exhibit poor aqueous solubility and may require the addition of organic co-solvents for dissolution.[2][4]

General Solubility Guidelines:

-

Acidic Peptides (net negative charge): These are generally more soluble in basic buffers (e.g., phosphate buffer with pH > 7, ammonium bicarbonate).[3][5]

-

Basic Peptides (net positive charge): These tend to be more soluble in acidic solutions (e.g., dilute acetic acid, formic acid, or trifluoroacetic acid).[1][5]

-

Neutral and Hydrophobic Peptides: For molecules with a high proportion of hydrophobic residues or protecting groups and a net neutral charge, organic solvents are often necessary.[4] Common choices include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile (ACN).[4] It is often recommended to first dissolve the compound in a minimal amount of organic solvent and then slowly add the aqueous buffer to the desired concentration.[4]

Quantitative Solubility Data

The following tables are templates for presenting experimentally determined solubility data for Z-D-Arg-OH.

Table 1: Solubility of Z-D-Arg-OH in Various Solvents at Room Temperature (25 °C)

| Solvent System | Concentration (mg/mL) | Molar Solubility (M) | Observations |

| Deionized Water | |||

| Phosphate Buffered Saline (PBS), pH 7.4 | |||

| 0.1 M Acetic Acid | |||

| 10% Acetonitrile in Water | |||

| 50% Acetonitrile in Water | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Dimethylformamide (DMF) | |||

| Ethanol |

Table 2: Effect of pH on the Aqueous Solubility of Z-D-Arg-OH at 25 °C

| pH | Buffer System | Concentration (mg/mL) | Molar Solubility (M) |

| 2.0 | 0.1 M Glycine-HCl | ||

| 4.0 | 0.1 M Acetate Buffer | ||

| 6.0 | 0.1 M Phosphate Buffer | ||

| 7.4 | 0.1 M Phosphate Buffer | ||

| 8.0 | 0.1 M Tris-HCl Buffer | ||

| 10.0 | 0.1 M Carbonate-Bicarbonate Buffer |

Stability Profile of Z-D-Arg-OH

The stability of Z-D-Arg-OH is crucial for its storage and use in experimental settings. Degradation can occur through several pathways, including hydrolysis of the peptide bond (though not present in this single amino acid derivative), cleavage of the protecting group, or modifications to the side chain.[6] Factors influencing stability include pH, temperature, and exposure to light and oxygen.[6]

Table 3: Stability of Z-D-Arg-OH in Solution at Different Temperatures

| Solvent System | Temperature (°C) | Half-life (t½) | Degradation Products Identified |

| PBS, pH 7.4 | 4 | ||

| PBS, pH 7.4 | 25 | ||

| PBS, pH 7.4 | 37 | ||

| 0.1 M HCl | 25 | ||

| 0.1 M NaOH | 25 |

Experimental Protocols

This protocol outlines a method for determining the equilibrium solubility of Z-D-Arg-OH in a given solvent.

-

Preparation of Saturated Solutions:

-

Add an excess amount of Z-D-Arg-OH to a series of vials, each containing a known volume of the desired solvent.

-

Ensure that a solid excess of the compound is visible.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant. To avoid aspirating solid material, it is advisable to centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) and then collect the supernatant, or to filter the supernatant through a 0.22 µm filter.[6]

-

-

Quantification:

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Z-D-Arg-OH using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations of Z-D-Arg-OH should be used for accurate quantification.[7][8]

-

-

Calculation:

-

Calculate the solubility in mg/mL or M based on the measured concentration and the dilution factor.

-

This protocol describes a method to evaluate the stability of Z-D-Arg-OH in solution over time.

-

Preparation of Stock Solution:

-

Prepare a stock solution of Z-D-Arg-OH in the chosen solvent system at a known concentration.

-

-

Incubation:

-

Aliquot the stock solution into multiple vials and incubate them under the desired conditions (e.g., different temperatures, pH values).

-

-

Time-Point Sampling:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from one of the vials.

-

Immediately quench any potential degradation by freezing the sample at -80 °C or by adding a quenching agent if necessary.

-

-

Analysis:

-

Analyze the samples by a stability-indicating method, typically HPLC, to separate the parent compound from any degradation products.

-

Monitor the decrease in the peak area of Z-D-Arg-OH and the appearance of new peaks corresponding to degradation products over time.[9]

-

-

Data Analysis:

-

Plot the concentration or peak area of Z-D-Arg-OH as a function of time.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the half-life (t½) of the compound under the tested conditions.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for stability assessment.

References

- 1. biobasic.com [biobasic.com]

- 2. genscript.com [genscript.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 6. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

Z-D-Arg-OH: An In-Depth Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. Z-D-Arg-OH is a chemical compound sold for research use only and is not intended for human or veterinary use.

Introduction

Z-D-Arg-OH, chemically known as Nα-Cbz-D-arginine, is a derivative of the amino acid D-arginine. While its L-arginine counterpart is a well-studied substrate for nitric oxide synthase (NOS) and arginase, the biological activity and therapeutic potential of Z-D-Arg-OH remain largely unexplored in publicly available scientific literature. Commercial suppliers primarily list it as a research chemical, with some general references to its potential as an ergogenic supplement, a role broadly attributed to many amino acid derivatives.[1] This guide aims to provide a comprehensive overview of the current, albeit limited, understanding of Z-D-Arg-OH and to delineate potential avenues for future research into its therapeutic applications.

Chemical Properties and Structure

A clear understanding of the molecule's structure is fundamental to postulating its potential biological interactions.

| Property | Value | Reference |

| Chemical Name | Nα-Cbz-D-arginine | |

| Synonyms | Z-D-Arginine, Cbz-D-Arg-OH | |

| CAS Number | 6382-93-0 | |

| Molecular Formula | C14H20N4O4 | [2] |

| Molecular Weight | 308.33 g/mol | [2] |

| Structure | See Figure 1 |

Figure 1: Chemical Structure of Z-D-Arg-OH

Potential Mechanisms of Action and Therapeutic Applications: A Postulated Framework

Given the scarcity of direct research on Z-D-Arg-OH, its potential therapeutic applications can be hypothesized based on the known biochemistry of arginine and its derivatives. The D-isomeric form and the presence of a benzyloxycarbonyl (Z) protecting group are key structural features that would influence its interaction with enzymes that metabolize L-arginine.

Potential Interaction with Arginine-Metabolizing Enzymes

The primary metabolic pathways for arginine involve two key enzymes: nitric oxide synthase (NOS) and arginase. A logical starting point for investigating the therapeutic potential of Z-D-Arg-OH would be to assess its activity as a modulator of these enzymes.

Signaling Pathway: Arginine Metabolism

Caption: Postulated interaction of Z-D-Arg-OH with key enzymes in arginine metabolism.

A related compound, Z-Nω-nitro-D-arginine, is a known potent nitric oxide synthase inhibitor.[3][4] This suggests that the "Z" group and the D-configuration do not preclude interaction with NOS. It is plausible that Z-D-Arg-OH could also act as an inhibitor of NOS isoforms (nNOS, eNOS, iNOS), which would have significant implications for conditions characterized by excessive nitric oxide production, such as inflammation and septic shock.

Similarly, inhibition of arginase by Z-D-Arg-OH could increase the bioavailability of endogenous L-arginine for the NOS pathway, a strategy that has been explored for improving endothelial function in cardiovascular diseases.

Experimental Protocols for Future Research

To elucidate the therapeutic potential of Z-D-Arg-OH, a systematic series of in vitro and in vivo experiments is required. The following are proposed high-level experimental workflows.

Experimental Workflow: In Vitro Characterization

Caption: A proposed workflow for the initial in vitro screening of Z-D-Arg-OH.

Methodology for Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay):

-

Enzyme Source: Recombinant human nNOS, eNOS, or iNOS.

-

Substrate: L-[¹⁴C]arginine.

-

Inhibitor: Z-D-Arg-OH dissolved in an appropriate solvent (e.g., DMSO) at various concentrations.

-

Reaction Buffer: Prepare a suitable reaction buffer (e.g., HEPES buffer, pH 7.4) containing necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) and calmodulin (for nNOS and eNOS).

-

Assay Procedure:

-

Pre-incubate the enzyme with Z-D-Arg-OH or vehicle control for a defined period.

-

Initiate the reaction by adding L-[¹⁴C]arginine.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding a stop buffer (e.g., containing EDTA).

-

-

Detection: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is quantified using liquid scintillation counting after separation by ion-exchange chromatography.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of Z-D-Arg-OH and determine the IC50 value by non-linear regression analysis.

Methodology for Arginase Inhibition Assay:

-

Enzyme Source: Recombinant human arginase I or II.

-

Substrate: L-arginine.

-

Inhibitor: Z-D-Arg-OH at various concentrations.

-

Assay Procedure:

-

Activate the enzyme with a manganese-containing buffer.

-

Pre-incubate the activated enzyme with Z-D-Arg-OH or vehicle control.

-

Initiate the reaction by adding L-arginine.

-

Incubate at 37°C.

-

Stop the reaction (e.g., with an acid solution).

-

-

Detection: The amount of urea produced is quantified colorimetrically using the diacetyl monoxime method.

-

Data Analysis: Determine the IC50 value for Z-D-Arg-OH as described for the NOS assay.

Data Presentation: Hypothetical Quantitative Data

Currently, there is no publicly available quantitative data on the biological activity of Z-D-Arg-OH. The following table is a template for how such data, once generated, could be presented for clear comparison.

Table 1: Hypothetical Inhibitory Activity of Z-D-Arg-OH

| Enzyme Target | IC50 (µM) | Ki (µM) | Assay Method |

| nNOS | TBD | TBD | Radiometric / Griess Assay |

| eNOS | TBD | TBD | Radiometric / Griess Assay |

| iNOS | TBD | TBD | Radiometric / Griess Assay |

| Arginase I | TBD | TBD | Colorimetric (Urea) |

| Arginase II | TBD | TBD | Colorimetric (Urea) |

| TBD: To be determined |

Conclusion and Future Directions

Z-D-Arg-OH is an arginine derivative with a currently undefined therapeutic potential. The logical and most promising avenue for research is to investigate its role as a modulator of the key enzymes in arginine metabolism, namely nitric oxide synthases and arginases. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound. Should Z-D-Arg-OH demonstrate potent and selective inhibitory activity against any of these enzymes, it could emerge as a valuable tool compound for research and a lead candidate for the development of novel therapeutics for a range of diseases, including inflammatory disorders, cardiovascular conditions, and neurological diseases. Further in vivo studies in relevant animal models would be the subsequent crucial step to validate its therapeutic efficacy and safety.

References

In-depth Technical Guide: The Interaction of Z-D-Arg-OH with Nitric Oxide Synthase Isoforms

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 7, 2025

Executive Summary

This technical guide aims to provide a comprehensive overview of the interaction between Z-D-Arg-OH (N-α-Benzyloxycarbonyl-D-arginine) and the three principal isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, making the modulation of its synthesis a key area of therapeutic interest. While numerous arginine-based inhibitors of NOS have been characterized, a detailed quantitative analysis of Z-D-Arg-OH's specific interactions with each NOS isoform is not extensively documented in publicly available scientific literature.

Introduction to Nitric Oxide Synthase and its Isoforms

Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide from the amino acid L-arginine.[1] This process is a critical component of cellular signaling and is implicated in neurotransmission, vasodilation, and the immune response.[1][2] The three primary isoforms of NOS share a common catalytic mechanism but differ in their regulation, tissue distribution, and physiological roles.[1]

-

Neuronal Nitric Oxide Synthase (nNOS or NOS1): Predominantly found in neuronal tissue, nNOS is a Ca2+/calmodulin-dependent enzyme involved in synaptic plasticity and neuronal signaling.[1]

-

Endothelial Nitric Oxide Synthase (eNOS or NOS3): Also Ca2+/calmodulin-dependent, eNOS is primarily expressed in the endothelium and plays a crucial role in regulating vascular tone and blood pressure.[1]

-

Inducible Nitric Oxide Synthase (iNOS or NOS2): Unlike nNOS and eNOS, iNOS is Ca2+-independent and its expression is induced by inflammatory stimuli such as cytokines and microbial products. It produces large, sustained amounts of NO as part of the immune response.[2]

The active site of all three isoforms is highly conserved, which presents a challenge in developing isoform-selective inhibitors.[3]

Z-D-Arg-OH: An Arginine Analog

Z-D-Arg-OH, or N-α-Benzyloxycarbonyl-D-arginine, is a derivative of the amino acid D-arginine. The benzyloxycarbonyl (Z) group is a common protecting group for the alpha-amino group in peptide synthesis. As an analog of the natural NOS substrate L-arginine, Z-D-Arg-OH is structurally positioned to interact with the active site of the NOS enzymes. Arginine-based inhibitors typically act as competitive antagonists, binding to the active site and preventing the binding of L-arginine, thereby inhibiting the synthesis of nitric oxide.[4]

Quantitative Data on NOS Inhibition by Z-D-Arg-OH

A thorough review of scientific literature did not yield specific IC50 or Ki values for the interaction of Z-D-Arg-OH with the nNOS, eNOS, and iNOS isoforms. The following tables are presented as a template to illustrate how such data would be structured for comparative analysis.

Table 1: Inhibitory Potency (IC50) of Z-D-Arg-OH against NOS Isoforms

| Compound | nNOS IC50 (µM) | eNOS IC50 (µM) | iNOS IC50 (µM) |

| Z-D-Arg-OH | Data Not Available | Data Not Available | Data Not Available |

Table 2: Binding Affinity (Ki) of Z-D-Arg-OH for NOS Isoforms

| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |

| Z-D-Arg-OH | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols for Assessing NOS Inhibition

The inhibitory activity of compounds like Z-D-Arg-OH on NOS isoforms is typically determined using a variety of in vitro assays. A standard method involves measuring the conversion of radiolabeled L-arginine to L-citrulline or detecting the production of nitric oxide or its stable metabolites, nitrite and nitrate.

NOS Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay directly measures the enzymatic activity of NOS by quantifying the formation of L-citrulline from L-arginine.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Z-D-Arg-OH (or other test inhibitor)

-

Dowex AG 50W-X8 resin (Na+ form)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, calmodulin (if applicable), and BH4.

-

Add the purified NOS enzyme to the reaction mixture.

-

Introduce varying concentrations of the inhibitor (Z-D-Arg-OH) to different reaction tubes.

-

Initiate the reaction by adding L-[³H]arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

-

Collect the eluate and quantify the amount of L-[³H]citrulline using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Griess Assay for Nitrite Detection

This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of nitric oxide, in the reaction medium.

Materials:

-

Purified NOS enzymes or cell lysates containing NOS

-

L-arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS)

-

Tetrahydrobiopterin (BH4)

-

Assay buffer

-

Z-D-Arg-OH

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Set up the enzymatic reaction as described in the previous protocol, but using non-radiolabeled L-arginine.

-

After the incubation period, add the Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample and determine the percentage of inhibition to calculate the IC50 value.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams illustrate the general nitric oxide signaling pathway, the logical mechanism of competitive inhibition, and a typical experimental workflow for assessing NOS inhibition.

Figure 1. Simplified Nitric Oxide Signaling Pathway.

Figure 2. Logical Flow of Competitive Inhibition.

Figure 3. General Experimental Workflow for NOS Inhibition Assay.

Conclusion and Future Directions

Z-D-Arg-OH, as a D-arginine derivative, holds theoretical potential as a competitive inhibitor of nitric oxide synthase isoforms. However, a significant gap exists in the scientific literature regarding the specific quantitative assessment of its inhibitory potency and selectivity towards nNOS, eNOS, and iNOS. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to characterize the interaction of Z-D-Arg-OH or other novel arginine analogs with the NOS enzyme family.

Future research should focus on conducting systematic in vitro enzymatic assays to determine the IC50 and Ki values of Z-D-Arg-OH for each purified NOS isoform. Such studies would be invaluable in elucidating its potential as a pharmacological tool or a therapeutic lead. Furthermore, cell-based assays would be essential to assess its cellular permeability and efficacy in a more physiologically relevant context. The development of isoform-selective NOS inhibitors remains a critical goal in drug discovery, and a thorough characterization of compounds like Z-D-Arg-OH is a necessary step in this endeavor.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Z-D-Arg-OH in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Arg-OH, also known as N-alpha-Cbz-D-arginine, is a derivative of the amino acid D-arginine. In the context of cell culture experiments, it is primarily investigated for its potential role as an inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.

There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily involved in neurotransmission.

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to inflammatory stimuli, producing large amounts of NO involved in host defense and inflammation.

-

Endothelial NOS (eNOS or NOS3): Primarily responsible for regulating vascular tone.

Arginine derivatives, such as Z-D-Arg-OH, are often explored as competitive inhibitors of NOS by acting as substrate analogs.[1] The D-isomers of amino acids, like D-arginine, are generally not utilized by mammalian cells to the same extent as their L-counterparts, and in some cases, have been shown to have inhibitory effects on cell growth.[2] Z-D-Arg-OH, with its benzyloxycarbonyl (Cbz) protecting group, is a compound of interest for modulating NO production in various in vitro models.

These application notes provide a comprehensive guide for the use of Z-D-Arg-OH in cell culture experiments, including protocols for assessing its effects on nitric oxide production, cell viability, and inflammatory responses.

Data Presentation

Currently, specific quantitative data such as IC50 values for Z-D-Arg-OH in various cell lines are not widely available in publicly accessible literature. Researchers are encouraged to perform dose-response experiments to determine the optimal working concentrations for their specific cell type and experimental conditions. The following tables are provided as templates for summarizing experimentally determined data.

Table 1: Template for IC50 Values of Z-D-Arg-OH in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| e.g., RAW 264.7 | MTT Assay | 24 | User-determined |

| e.g., MCF-7 | MTT Assay | 48 | User-determined |

| e.g., HUVEC | Griess Assay | 24 | User-determined |

Table 2: Template for Quantitative Effects of Z-D-Arg-OH on Nitric Oxide Production

| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| e.g., RAW 264.7 | LPS (1 µg/mL) | - | 24 | User-determined | 0% |

| e.g., RAW 264.7 | LPS + Z-D-Arg-OH | 100 | 24 | User-determined | User-determined |

| e.g., RAW 264.7 | LPS + Z-D-Arg-OH | 500 | 24 | User-determined | User-determined |

Table 3: Template for Quantitative Effects of Z-D-Arg-OH on Cytokine Production

| Cell Line | Treatment | Concentration (µM) | Cytokine | Concentration (pg/mL) | % Inhibition |

| e.g., RAW 264.7 | LPS (1 µg/mL) | - | TNF-α | User-determined | 0% |

| e.g., RAW 264.7 | LPS + Z-D-Arg-OH | 100 | TNF-α | User-determined | User-determined |

| e.g., RAW 264.7 | LPS (1 µg/mL) | - | IL-6 | User-determined | 0% |

| e.g., RAW 264.7 | LPS + Z-D-Arg-OH | 100 | IL-6 | User-determined | User-determined |

Experimental Protocols

Preparation of Z-D-Arg-OH Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible results.

Materials:

-

Z-D-Arg-OH powder (CAS 6382-93-0)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

0.22 µm sterile filter

Protocol:

-

Based on the manufacturer's instructions, Z-D-Arg-OH is typically a solid.[3]

-

To prepare a high-concentration stock solution (e.g., 100 mM), weigh out the appropriate amount of Z-D-Arg-OH powder in a sterile microcentrifuge tube.

-

Add a small volume of DMSO to dissolve the powder completely. Vortex gently to ensure full dissolution.

-

Once dissolved, bring the solution to the final desired volume with sterile water or PBS. Note that the final DMSO concentration in cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C in the dark.[3]

Assessment of Cytotoxicity using MTT Assay

This protocol is a general guideline to determine the cytotoxic effects of Z-D-Arg-OH on a given cell line.

Materials:

-

96-well cell culture plates

-

Cells of interest

-

Complete cell culture medium

-

Z-D-Arg-OH stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare serial dilutions of Z-D-Arg-OH in complete culture medium from the stock solution to achieve a range of final concentrations (e.g., 1, 10, 100, 500, 1000 µM). Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

-

Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment media. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C (or overnight at room temperature) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the Z-D-Arg-OH concentration to determine the IC50 value.

Caption: Workflow for assessing the cytotoxicity of Z-D-Arg-OH using an MTT assay.

Measurement of Nitric Oxide Production using the Griess Assay